molecular formula C16H15F3N2O2 B2810567 (E)-2-cyano-N-(oxolan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 444182-55-2

(E)-2-cyano-N-(oxolan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2810567
CAS RN: 444182-55-2
M. Wt: 324.303
InChI Key: RMFHJEFYUHZBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-N-(oxolan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide, also known as Compound A, is a small molecule inhibitor that has shown potential in various scientific research applications.

Scientific Research Applications

Biological Activities and Antimicrobial Efficacy

  • Inhibition of Bruton's Tyrosine Kinase (BTK)

    Compounds closely related to (E)-2-cyano-N-(oxolan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide have been identified as potent inhibitors of BTK, a critical enzyme in B cell development and function (Ghosh et al., 2000).

  • Antimicrobial and Anticancer Activities

    Similar compounds show promising results against gram-positive bacteria, mycobacterial strains, and cancer cell lines. Their structure-biological activity relationship is studied for potential therapeutic applications (Strharsky et al., 2022).

Molecular Synthesis and Structural Analysis

  • Synthesis of Pyridones and Pyrimidines

    These compounds can act as intermediates in the formation of pyridones and pyrimidines, important structures in pharmaceutical chemistry (Obydennov et al., 2013).

  • Crystal Structure and Molecular Packing

    Studies have examined the molecular structures and crystal packing interactions of these compounds, revealing insights into their stability and potential interactions with biological targets (Ghosh et al., 1999).

properties

IUPAC Name

(E)-2-cyano-N-(oxolan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2/c17-16(18,19)13-4-1-3-11(8-13)7-12(9-20)15(22)21-10-14-5-2-6-23-14/h1,3-4,7-8,14H,2,5-6,10H2,(H,21,22)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFHJEFYUHZBKF-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=CC2=CC(=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)/C(=C/C2=CC(=CC=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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